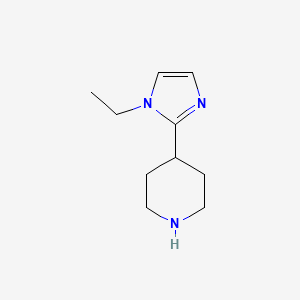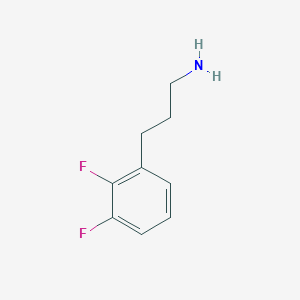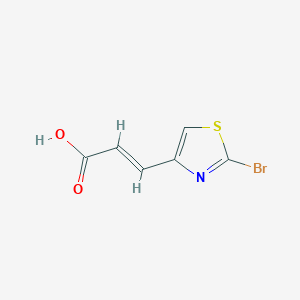
2,5-Dibromoquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, where two bromine atoms are substituted at the 2nd and 5th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including materials science, medicinal chemistry, and organic synthesis.
Méthodes De Préparation
The synthesis of 2,5-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the dropwise addition of bromine to a refluxing solution of quinoxaline in an appropriate solvent. The reaction mixture is then heated at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,5-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce various functional groups into the quinoxaline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative, while a Suzuki coupling reaction can introduce an aryl group into the quinoxaline ring.
Applications De Recherche Scientifique
2,5-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its bromine atoms make it a versatile intermediate for various organic transformations.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential biological activities such as antiviral, antitumor, and antimicrobial properties.
Industry: In materials science, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,5-Dibromoquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
In materials science, the compound’s ability to participate in π-conjugation and form stable polymers is crucial for its function in optoelectronic devices.
Comparaison Avec Des Composés Similaires
2,5-Dibromoquinoxaline can be compared with other halogenated quinoxaline derivatives, such as 5,8-Dibromoquinoxaline and 2,3-Dichloroquinoxaline. While these compounds share a similar quinoxaline core, the position and type of halogen substituents can significantly influence their reactivity and applications .
5,8-Dibromoquinoxaline: Similar to this compound, but with bromine atoms at the 5th and 8th positions. This difference in substitution pattern can affect the compound’s electronic properties and reactivity.
2,3-Dichloroquinoxaline: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications due to the smaller size and different electronegativity of chlorine compared to bromine.
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
2,5-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H |
Clé InChI |
KFKJUWPZRWDRNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN=C2C(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
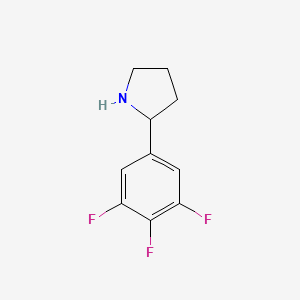
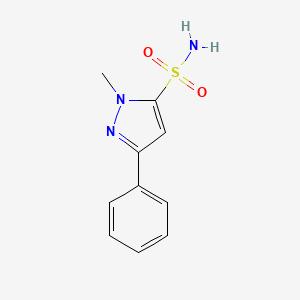
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
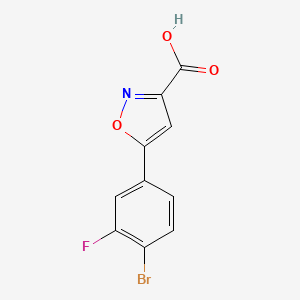
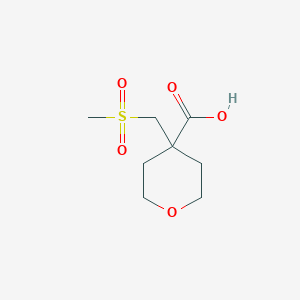
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)

